molecular formula C19H34N2O2 B13348168 1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one

1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one

Cat. No.: B13348168
M. Wt: 322.5 g/mol
InChI Key: VHYWOGLUPDDELG-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[55]undecan-3-one is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylmethylamine with 2-methoxyethylamine under controlled conditions to form the intermediate. This intermediate is then subjected to cyclization reactions to form the spiro structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the spiro structure are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: Known for its hydrogen bonding properties and stability.

    Spiro[5.5]undecan-1-one: Another spiro compound with different functional groups and applications.

Uniqueness

1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one stands out due to its unique combination of cyclohexylmethyl and methoxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H34N2O2

Molecular Weight

322.5 g/mol

IUPAC Name

1-(cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C19H34N2O2/c1-23-13-12-20-16-19(10-6-3-7-11-19)21(15-18(20)22)14-17-8-4-2-5-9-17/h17H,2-16H2,1H3

InChI Key

VHYWOGLUPDDELG-UHFFFAOYSA-N

Canonical SMILES

COCCN1CC2(CCCCC2)N(CC1=O)CC3CCCCC3

Origin of Product

United States

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